Naphthofluorescein DI-O-(B-D-galactopyranoside)
Description
Naphthofluorescein Di-O-(β-D-galactopyranoside) (CAS: 133551-98-1) is a fluorogenic substrate designed for detecting β-galactosidase activity. Its structure consists of naphthofluorescein, a fluorescent aglycone, linked to two β-D-galactopyranoside moieties. Upon enzymatic hydrolysis by β-galactosidase, the galactose residues are cleaved, releasing the highly fluorescent naphthofluorescein molecule. This reaction enables real-time monitoring of enzymatic activity in biochemical and biomedical assays, particularly in studies of genetic disorders like Fabry disease, where α-galactosidase deficiencies are implicated .
Key properties include:
- Fluorescence: Emission intensity increases post-hydrolysis, with excitation/emission profiles distinct from fluorescein-based substrates, allowing multiplexed detection .
- pH Sensitivity: Reaction kinetics are pH-dependent, with optimal activity observed in neutral to slightly acidic conditions .
- Sensitivity: Superior to colorimetric substrates (e.g., o-nitrophenyl-β-D-galactopyranoside) due to fluorescent signal amplification .
Properties
Molecular Formula |
C40H36O15 |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
7'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19'-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one |
InChI |
InChI=1S/C40H36O15/c41-15-27-29(43)31(45)33(47)38(52-27)50-19-7-9-21-17(13-19)5-11-25-35(21)54-36-22-10-8-20(51-39-34(48)32(46)30(44)28(16-42)53-39)14-18(22)6-12-26(36)40(25)24-4-2-1-3-23(24)37(49)55-40/h1-14,27-34,38-39,41-48H,15-16H2/t27-,28-,29+,30+,31+,32+,33-,34-,38-,39?,40?/m1/s1 |
InChI Key |
VGPNCTSZSMPXDJ-QRJUJQNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)OC7=C3C=CC8=C7C=CC(=C8)OC9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C3C=CC8=C7C=CC(=C8)OC9C(C(C(C(O9)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthofluorescein di-(beta-D-galactopyranoside) typically involves the chemical modification of fluorescein derivatives. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthofluorescein di-(beta-D-galactopyranoside) primarily undergoes hydrolysis reactions. This reaction is catalyzed by beta-galactosidase, resulting in the cleavage of the glycosidic bond and the release of fluorescein.
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-galactosidase enzyme and an appropriate buffer solution to maintain the pH and ionic strength necessary for enzyme activity.
Major Products Formed: The major product of the hydrolysis reaction is fluorescein, which is highly fluorescent and can be detected using fluorescence spectroscopy or fluorometric assays.
Scientific Research Applications
Chemistry: In chemistry, Naphthofluorescein di-(beta-D-galactopyranoside) is used as a substrate in enzyme assays to study the kinetics and mechanisms of beta-galactosidase.
Biology: In biological research, this compound is used to investigate the activity of beta-galactosidase in various organisms, including bacteria, yeast, and mammalian cells. It is also used in gene expression studies, where the presence of beta-galactosidase can indicate the activity of certain promoters or regulatory elements.
Medicine: In medical research, Naphthofluorescein di-(beta-D-galactopyranoside) is used in diagnostic assays to detect the presence of beta-galactosidase in clinical samples, which can be indicative of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the development of biosensors and diagnostic kits that rely on the detection of beta-galactosidase activity.
Mechanism of Action
The mechanism of action of Naphthofluorescein di-(beta-D-galactopyranoside) involves the enzymatic cleavage of the glycosidic bond by beta-galactosidase. The enzyme recognizes the substrate and catalyzes the hydrolysis reaction, resulting in the release of fluorescein. The fluorescein product is highly fluorescent and can be detected using fluorescence-based techniques.
Molecular Targets and Pathways: The primary molecular target of this compound is beta-galactosidase, an enzyme that cleaves beta-galactosides into monosaccharides. The pathway involved in this reaction is the hydrolysis of glycosidic bonds, which is a common biochemical process in many organisms.
Comparison with Similar Compounds
Table 1: Key Substrates for β-Galactosidase Detection
Mechanistic and Performance Insights
(1) Fluorescence vs. Colorimetric Detection
Naphthofluorescein Di-O-(β-D-galactopyranoside) and FDGlu are preferred for high-sensitivity, real-time applications due to fluorescence. In contrast, ONPG generates a yellow product measurable at 420 nm but lacks temporal resolution . The naphthofluorescein derivative exhibits a 10-fold higher signal-to-noise ratio than ONPG in low-activity samples .
(2) Aglycone Influence on Enzyme Binding
The naphthofluorescein aglycone enhances hydrophobic interactions with β-galactosidase’s active site compared to smaller aglycones (e.g., phenyl or o-nitrophenyl groups). This improves binding affinity (Km ≈ 0.5 mM for naphthofluorescein vs. 2.1 mM for ONPG) and catalytic efficiency .
(3) Sugar Moieties and Enzyme Specificity
Replacing galactose with glucose (e.g., in Phenyl-β-D-glucopyranoside) abolishes β-galactosidase activity, highlighting the enzyme’s strict specificity for galactosides . Structural studies show that the axial C4-OH of galactose is critical for substrate recognition .
Research Findings and Limitations
- Naphthofluorescein Di-O-(β-D-galactopyranoside): Advantages: High sensitivity, compatibility with multiplex assays. Limitations: Susceptibility to photobleaching and higher cost compared to colorimetric substrates .
- FDGlu :
- ONPG :
- Advantages : Low cost; Limitations : Insensitive for low-abundance enzyme detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
